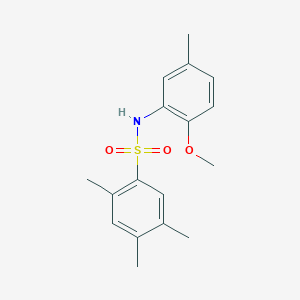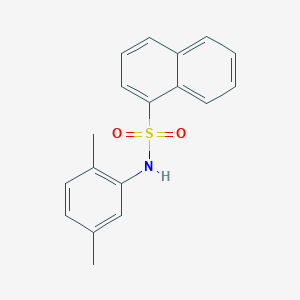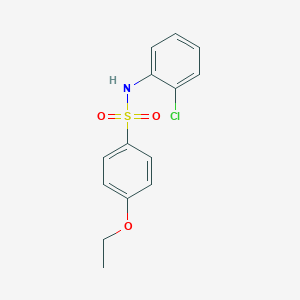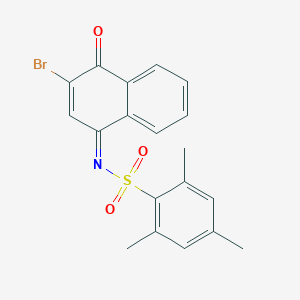![molecular formula C27H27NO4S B281276 N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B281276.png)
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide is a synthetic compound that has gained significant attention in recent years. This compound, also known as DNMDP, has been found to have potential therapeutic applications in various scientific research fields.
Wirkmechanismus
The mechanism of action of N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins. N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of certain viral proteins, such as the protease and reverse transcriptase enzymes of HIV.
Biochemical and Physiological Effects
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide has also been shown to decrease the expression of certain oncogenes, such as c-Myc and Bcl-2, which are involved in the growth and survival of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. However, N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, its synthesis method is complex and requires several steps, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide research. One direction is to study its effects on other viral infections, such as Zika virus and influenza virus. Another direction is to study its effects on other types of cancer, such as breast cancer and lung cancer. Additionally, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide is a synthetic compound that can be synthesized using a multi-step process. The first step involves the synthesis of the naphtho[2,1-d]furan ring system, which is carried out using a Diels-Alder reaction. The second step involves the introduction of the sulfonamide group, which is achieved through a nucleophilic substitution reaction. The final step involves the introduction of the isopropyl group, which is carried out using an alkylation reaction.
Wissenschaftliche Forschungsanwendungen
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. It has also been shown to inhibit the replication of certain viruses, such as HIV and hepatitis C virus, by targeting specific viral proteins.
Eigenschaften
Molekularformel |
C27H27NO4S |
|---|---|
Molekulargewicht |
461.6 g/mol |
IUPAC-Name |
N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b][1]benzofuran-5-yl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C27H27NO4S/c1-16(2)17-9-11-18(12-10-17)33(30,31)28-22-13-21-25-23(29)14-27(3,4)15-24(25)32-26(21)20-8-6-5-7-19(20)22/h5-13,16,28H,14-15H2,1-4H3 |
InChI-Schlüssel |
SJYCZMVBSUJRHS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CC(C5)(C)C |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CC(C5)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N,N-dibenzyl-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281196.png)

![N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide](/img/structure/B281203.png)
![N-[1,1'-biphenyl]-4-yl-2,4-dimethylbenzenesulfonamide](/img/structure/B281204.png)
![N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide](/img/structure/B281207.png)




![Isopropyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281221.png)
![Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281222.png)